molecular formula C21H45NO7P+ B11937085 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Cat. No.: B11937085
M. Wt: 454.6 g/mol
InChI Key: WNRCJJWBAXNAPE-HXUWFJFHSA-O
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Description

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a phospholipid compound, also known as a lysophosphatidylcholine (LysoPC). It is a derivative of phosphatidylcholine, where one of the fatty acid chains is replaced by a hydroxyl group. This compound is significant in various biological processes and is often used in scientific research for its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with tridecanoic acid, followed by phosphorylation with phosphocholine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of lysophosphatidylcholine, as well as substituted derivatives with different head groups or fatty acid chains .

Scientific Research Applications

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors involved in lipid metabolism and signaling. The pathways involved include those related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1-Decanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a shorter fatty acid chain.

    1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine: A similar compound with a longer fatty acid chain.

    1,2-Didecanoyl-sn-glycero-3-phosphocholine: A phosphatidylcholine with two decanoyl chains.

Uniqueness

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length, which influences its physical and chemical properties. This makes it particularly useful in studies related to membrane dynamics and lipid signaling .

Properties

Molecular Formula

C21H45NO7P+

Molecular Weight

454.6 g/mol

IUPAC Name

2-[hydroxy-[(2R)-2-hydroxy-3-tridecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/p+1/t20-/m1/s1

InChI Key

WNRCJJWBAXNAPE-HXUWFJFHSA-O

Isomeric SMILES

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O

Origin of Product

United States

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